Cyclohepten-1-yl(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone
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Overview
Description
Cyclohepten-1-yl(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical framework, which includes a cycloheptene ring fused to a spiro[4.5]decane system containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohepten-1-yl(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the cycloheptene ring, followed by the formation of the spirocyclic system through a series of cyclization reactions. Key steps may include:
Formation of the Cycloheptene Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is formed by intramolecular cyclization, often catalyzed by metal catalysts such as palladium or gold.
Functional Group Interconversion: Introduction of the methanone group and other functional groups through reactions such as oxidation or substitution.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and catalyst concentrations to maximize efficiency.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: Cyclohepten-1-yl(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclohepten-1-yl(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Cyclohepten-1-yl(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Properties
IUPAC Name |
cyclohepten-1-yl(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-14(13-5-3-1-2-4-6-13)16-8-10-19-15(11-16)7-9-18-12-15/h5H,1-4,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPHWBGZIJDEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)C(=O)N2CCOC3(C2)CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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